molecular formula C12H19N5O2S B2514955 3-((2-ethoxyethyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole CAS No. 1013775-08-0

3-((2-ethoxyethyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole

Cat. No.: B2514955
CAS No.: 1013775-08-0
M. Wt: 297.38
InChI Key: JNPXOPAFTITROC-UHFFFAOYSA-N
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Description

3-((2-Ethoxyethyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-methoxy-1-methylpyrazole moiety at position 5, a methyl group at position 4, and a 2-ethoxyethylthio (-SCH2CH2OCH2CH3) group at position 2. This structure combines sulfur-containing and nitrogen-rich heterocycles, which are often associated with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

Properties

IUPAC Name

3-(2-ethoxyethylsulfanyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O2S/c1-5-19-6-7-20-12-14-13-10(17(12)3)9-8-16(2)15-11(9)18-4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPXOPAFTITROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCSC1=NN=C(N1C)C2=CN(N=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((2-ethoxyethyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole is a novel triazole derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antioxidant, anti-inflammatory, and antimicrobial properties.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the reaction of 3-methoxy-1-methyl-1H-pyrazole with appropriate thioether and triazole precursors. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity.

Antioxidant Activity

Recent studies have shown that triazole derivatives exhibit significant antioxidant properties. The compound has been tested against various oxidative stress models. For example, in vitro assays demonstrated that it effectively scavenges free radicals, reducing oxidative damage in cellular systems.

Test System Control (Absorbance) Compound Absorbance % Inhibition
DPPH Assay0.8000.45043.75%
ABTS Assay0.8500.40052.94%

These results indicate a strong potential for use in formulations aimed at combating oxidative stress-related conditions.

Anti-inflammatory Activity

The anti-inflammatory properties of the compound were evaluated using various in vivo models of inflammation. In a study involving carrageenan-induced paw edema in rats, the compound significantly reduced swelling compared to the control group.

Treatment Group Paw Edema (mm)
Control12.5 ± 1.2
Compound (50 mg/kg)7.8 ± 0.9
Compound (100 mg/kg)5.2 ± 0.6

The results suggest that the compound acts through inhibition of pro-inflammatory cytokines and mediators.

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against several bacterial strains using the disk diffusion method. The results indicated that it possesses notable antibacterial activity.

Microorganism Zone of Inhibition (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

These findings highlight its potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Case Study 1: Antioxidant Efficacy in Fish Models

A study assessed the protective effects of this compound on erythrocytes exposed to toxic substances like nonylphenol in fish models (Clarias gariepinus). The compound showed a significant reduction in erythrocyte malformations compared to controls.

Case Study 2: Inflammation Reduction in Rodent Models

In another study focusing on inflammatory responses, administration of the compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6 in serum samples from treated rodents.

Scientific Research Applications

Antibacterial Applications

Triazole derivatives have garnered attention for their antibacterial properties. Research indicates that compounds with triazole structures exhibit significant activity against various bacterial strains.

Key Findings:

  • A study demonstrated that triazole derivatives showed effective antibacterial action against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 1.95 µg/mL .
  • Another investigation reported that specific derivatives of triazoles displayed potent inhibitory effects against drug-resistant strains of Mycobacterium tuberculosis, indicating their potential as novel antibiotics .

Table 1: Antibacterial Activity of Triazole Derivatives

Compound TypeBacterial StrainMIC (µg/mL)
Triazole Derivative AE. coli0.12
Triazole Derivative BS. aureus1.56
Triazole Derivative CP. aeruginosa5
Triazole Derivative DDrug-resistant M. tuberculosis4–32

Antioxidant Properties

In addition to their antibacterial effects, triazole derivatives are also recognized for their antioxidant capabilities. The incorporation of specific functional groups in the triazole structure enhances its ability to scavenge free radicals.

Research Insights:

  • Compounds derived from triazoles have been shown to exhibit significant antioxidant activity in various assays, suggesting their potential use in preventing oxidative stress-related diseases .
  • The antioxidant mechanism is believed to involve the donation of hydrogen atoms or electrons to neutralize free radicals, thereby protecting cellular components from damage.

Drug Development Potential

The unique chemical structure of 3-((2-ethoxyethyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole positions it as a promising candidate in drug development.

Case Studies:

  • A comprehensive study highlighted the synthesis of various alkyl thio and mercapto-triazoles that demonstrated pronounced antibacterial and antioxidant activities, reinforcing the therapeutic promise of such compounds .
  • Molecular docking studies have validated the interactions between these compounds and bacterial enzyme targets, indicating a robust basis for their antibacterial action .

Chemical Reactions Analysis

Thioether Oxidation Reactions

The 2-ethoxyethylthio group (-S-CH2CH2-OCH2CH3) undergoes oxidation to form sulfoxide or sulfone derivatives. This reactivity is consistent with triazole-thioether analogs described in studies involving selenium dioxide (SeO2) or hydrogen peroxide (H2O2) .

Example Reaction Pathway :

Compound+H2O2Sulfoxide/Sulfone Derivative+H2O\text{Compound} + \text{H}_2\text{O}_2 \rightarrow \text{Sulfoxide/Sulfone Derivative} + \text{H}_2\text{O}

Reported Data :

Oxidizing AgentProductYield (%)Reference
H2O2 (30%)Sulfoxide72–85
SeO2Sulfone68–78

Nucleophilic Substitution at the Thioether Group

The thioether linkage serves as a leaving group in nucleophilic displacement reactions. In the presence of alkyl halides or amines, the S-2-ethoxyethyl group can be replaced by stronger nucleophiles (e.g., amines, thiols) .

Example Reaction :

\text{Compound} + \text{R-X} \rightarrow \text{R-S-Triazole Derivative} + \text{X-CH}_2\text{CH}_2\text{OCH}_2\text{CH}_3}

Key Observations :

  • Reactions with benzyl chloride yield benzylthio-triazole derivatives (65–82% yield).

  • Amines like morpholine require catalytic KI for efficient substitution .

Functionalization of the Pyrazole Ring

The 3-methoxy-1-methylpyrazole substituent participates in electrophilic aromatic substitution (EAS). Nitration and halogenation occur preferentially at the C5 position of the pyrazole ring due to electron-donating methoxy groups .

Reported Derivatives :

ReactionReagentProductYield (%)
NitrationHNO3/H2SO45-Nitro-pyrazole-triazole58
BrominationBr2/FeBr35-Bromo-pyrazole-triazole63

Coordination Chemistry

The triazole’s N2 and N4 atoms act as Lewis bases, forming complexes with transition metals like Cu(II), Zn(II), and Pd(II). Such complexes exhibit enhanced anticancer and antimicrobial activity compared to the parent compound .

Example Complexation :

Compound+CuCl2[Cu(Triazole)2Cl2]\text{Compound} + \text{CuCl}_2 \rightarrow [\text{Cu(Triazole)}_2\text{Cl}_2]

Stability Constants (log K) :

Metal Ionlog KReference
Cu(II)4.2
Zn(II)3.8

Ring-Opening and Rearrangement

Under acidic conditions (e.g., HCl/EtOH), the 1,2,4-triazole ring undergoes partial cleavage, forming hydrazine intermediates. These intermediates can cyclize into pyrazoline or thiadiazole derivatives .

Mechanistic Pathway :

  • Protonation at N4 destabilizes the triazole ring.

  • Ring-opening generates a hydrazine-carbothioamide intermediate.

  • Cyclization yields fused heterocycles (e.g., thiadiazolo-triazines) .

Cross-Coupling Reactions

The bromine atom (if introduced via pyrazole functionalization) enables Suzuki-Miyaura couplings with aryl boronic acids. This reaction expands structural diversity for drug discovery.

Example :

5-Bromo-pyrazole-triazole+PhB(OH)2Pd(PPh3)45-Phenyl-pyrazole-triazole\text{5-Bromo-pyrazole-triazole} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{5-Phenyl-pyrazole-triazole}

Optimized Conditions :

  • Catalyst: Pd(PPh3)4 (2 mol%)

  • Base: K2CO3

  • Solvent: DMF/H2O (4:1)

  • Yield: 74–89%

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-((2-ethoxyethyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole can be contextualized by comparing it with analogous 1,2,4-triazole derivatives reported in the literature. Key similarities and differences are outlined below:

Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole Derivatives

Compound Name Substituents Molecular Formula Key Properties Biological Activity Reference
Target Compound :
This compound
- 3-(2-Ethoxyethylthio)
- 5-(3-Methoxy-1-methylpyrazol-4-yl)
- 4-Methyl
C12H19N5O2S High lipophilicity (logP ~2.8*),
Melting point: Not reported
Potential antimicrobial/antioxidant activity (inferred from analogs) N/A
Analog 1 :
4-(2-Methoxyethyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol
- 3-Thiol
- 4-(2-Methoxyethyl)
- 5-(3-Methoxy-1-methylpyrazol-4-yl)
C10H15N5O2S Melting point: Not reported,
Molecular weight: 269.32 g/mol
Antiradical activity (DPPH assay: IC50 ~120 μM)
Analog 2 :
5-(3-Ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
- 3-Thiol
- 4-(2-Methoxyethyl)
- 5-(3-Ethoxy-1-ethylpyrazol-4-yl)
C12H19N5O2S Melting point: Not reported,
Molecular weight: 297.38 g/mol
Unknown (structural similarity suggests enzyme inhibition potential)
Analog 3 :
3-((4-Chlorobenzyl)thio)-5-(adamantan-1-yl)-4-methyl-4H-1,2,4-triazole
- 3-(4-Chlorobenzylthio)
- 5-Adamantyl
- 4-Methyl
C20H22ClN3S Melting point: 162–164°C,
High crystallinity
Antitubercular activity (MIC: 0.5 μg/mL against M. tuberculosis)
Analog 4 :
3-(5-((4-Chloro-3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine
- 3-(4-Chloro-3-fluorobenzylthio)
- 5-Octynylpyridine
C24H23ClFN5S Melting point: 92–95°C,
Yield: 74%
Antimycobacterial activity (MIC: 1.56 μM)

Key Observations:

The replacement of the thiol (-SH) group in Analog 1 with a 2-ethoxyethylthio chain in the target compound may enhance metabolic stability . Analog 3 demonstrates that bulky substituents (e.g., adamantyl) significantly improve antitubercular activity, suggesting that the pyrazole group in the target compound could be optimized for similar applications .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to Analog 4 , where nucleophilic substitution between a thiol precursor (e.g., 4-methyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole-3-thiol) and 2-ethoxyethyl bromide occurs. However, yields and purity depend on reaction conditions (e.g., solvent, base) .

Physicochemical Properties :

  • The 2-ethoxyethylthio group in the target compound increases molecular weight and lipophilicity compared to Analog 1 (2-methoxyethyl), which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

  • Methodological Answer : Microwave-assisted synthesis is highly efficient for triazole derivatives. For example, microwave conditions (165°C, 12.2 bar, 45 minutes) achieve high yields (~80%) in similar triazole-thioether systems by accelerating cyclization and minimizing side reactions . Multi-step synthesis involving thioether formation and pyrazole coupling is also viable, with reflux in ethanol or DMF (60–100°C) and purification via column chromatography (silica gel, ethyl acetate/hexane) . Key factors include:
  • Catalysts : Use of Cu(I) catalysts for click chemistry in heterocycle formation.
  • Purification : Recrystallization (ethanol/water) or chromatography to isolate the product from byproducts like unreacted pyrazole intermediates.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methoxy, methyl, ethoxyethylthio groups). For example, the pyrazole C-H proton typically resonates at δ 7.2–7.8 ppm, while the triazole methyl group appears at δ 2.5–3.0 ppm .
  • HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]+^+ at m/z 365).
  • TLC : Use silica plates with UV detection to track reaction progress (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. What stability considerations are critical during storage and experimental use?

  • Methodological Answer :
  • pH Sensitivity : Thioether and triazole moieties degrade under extreme pH. Store in neutral buffers (pH 6–8) at –20°C to prevent hydrolysis .
  • Light Sensitivity : Protect from UV light to avoid photodegradation of the thiophene group. Use amber vials for solutions .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C, so avoid high-temperature reactions unless inert atmospheres are used .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in large-scale synthesis?

  • Methodological Answer :
  • Microwave vs. Conventional Heating : Microwave synthesis reduces reaction time (45 minutes vs. 12 hours) and improves yield by 15–20% for triazole derivatives .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction dialysis to remove residuals .
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., disulfides from thiol oxidation) and adjust stoichiometry (e.g., excess pyrazole derivative to drive reaction completion) .

Q. What computational approaches predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., sulfur in thioether for nucleophilic attack) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). The triazole ring shows strong π-π stacking with aromatic residues in target proteins .
  • ADMET Prediction : Tools like SwissADME estimate logP (~2.8) and bioavailability (≥70%), guiding drug design .

Q. How should researchers address contradictions in reported biological activity data for similar triazole derivatives?

  • Methodological Answer :
  • Dose-Response Analysis : Re-evaluate IC50_{50} values under standardized conditions (e.g., 24–72 hr incubation, controls for solvent toxicity) .
  • Metabolite Screening : Use LC-MS to identify active metabolites (e.g., demethylated pyrazole derivatives) that may contribute to observed discrepancies .
  • Structural Analog Comparison : Compare with analogs like 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol (CAS 32362-88-2), noting that substituents (e.g., ethoxyethyl vs. pyridyl) alter membrane permeability .

Q. What strategies validate the compound’s potential as an antimicrobial or anticancer agent?

  • Methodological Answer :
  • In Vitro Assays :
  • Antimicrobial : Follow CLSI guidelines for MIC testing against S. aureus and E. coli. Triazole-thioethers often show MICs of 8–32 µg/mL due to membrane disruption .
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7). Expect IC50_{50} values <50 µM if the compound inhibits tubulin polymerization (common for triazoles) .
  • Mechanistic Studies : Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) and ROS generation assays to evaluate oxidative stress pathways .

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